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Compound of Interest

Compound Name: Tritriacontan-16-one

Cat. No.: B15293862 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tritriacontan-16-one (C₃₃H₆₆O) is a long-chain aliphatic ketone with a carbonyl group located

at the 16th position of a 33-carbon chain. Due to its symmetrical nature, 13C Nuclear Magnetic

Resonance (NMR) spectroscopy serves as a powerful analytical tool for its structural

verification and purity assessment. This application note details the interpretation of the 13C

NMR spectrum of Tritriacontan-16-one and provides a standard protocol for data acquisition.

The key to the interpretation lies in the distinct chemical shifts of the carbonyl carbon, the

carbons alpha and beta to the carbonyl group, the long chain of methylene carbons, and the

terminal methyl groups.

Principles of Interpretation

The chemical shift (δ) in 13C NMR is highly dependent on the electronic environment of each

carbon atom. In Tritriacontan-16-one, the electronegative oxygen atom of the carbonyl group

significantly influences the chemical shifts of nearby carbons.

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule

due to the double bond to the highly electronegative oxygen atom. This results in a
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characteristic signal in the far downfield region of the spectrum, typically between 205-220

ppm for aliphatic ketones.[1]

Alpha-Carbons (α-C): The carbons directly attached to the carbonyl group (C-15 and C-17)

are also deshielded, though to a lesser extent than the carbonyl carbon itself. They are

expected to resonate at a significantly higher chemical shift than the other methylene

carbons in the aliphatic chain.

Aliphatic Chain Carbons (-CH₂-): The long chains of methylene carbons (C-2 to C-14 and C-

18 to C-32) will have chemical shifts in the typical alkane region. Carbons closer to the

carbonyl group will experience a slight deshielding effect, which diminishes with distance.

Due to the similarity in their chemical environments, many of the central methylene carbons

are expected to have overlapping signals, resulting in a dense cluster of peaks.

Terminal Methyl Carbons (-CH₃): The terminal methyl carbons (C-1 and C-33) are the most

shielded sp³ hybridized carbons in the molecule and will therefore appear at the highest field

(lowest ppm value), typically in the range of 10-15 ppm.[1]

Due to the symmetry of the molecule around the C-16 carbonyl group, carbons equidistant from

the center are chemically equivalent (e.g., C-15 is equivalent to C-17, C-14 to C-18, and so on).

This results in a spectrum with fewer unique signals than the total number of carbons. For

Tritriacontan-16-one, we expect to see 17 unique carbon signals: one for the carbonyl carbon

(C-16), one for each pair of equivalent carbons from C-1 to C-15 and their counterparts C-17 to

C-33.

Data Presentation
Table 1: Predicted 13C NMR Chemical Shifts for Tritriacontan-16-one

The following table summarizes the predicted chemical shifts for the unique carbon atoms in

Tritriacontan-16-one. These values are estimated based on established principles of 13C

NMR spectroscopy for long-chain aliphatic ketones. The spectrum is predicted in CDCl₃

solvent.
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Carbon Atom(s) Type
Predicted Chemical Shift
(δ, ppm)

C-16 Carbonyl (C=O) ~211.0

C-15, C-17 α-Methylene (-CH₂-) ~42.5

C-14, C-18 β-Methylene (-CH₂-) ~24.0

C-13, C-19 γ-Methylene (-CH₂-) ~29.7

C-4 to C-12, C-20 to C-30 Methylene Chain (-CH₂-) ~29.4 - 29.7

C-3, C-31 Methylene (-CH₂-) ~31.9

C-2, C-32 Methylene (-CH₂-) ~22.7

C-1, C-33 Methyl (-CH₃) ~14.1

Experimental Protocols
Protocol 1: 13C NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of Tritriacontan-16-one and

acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

Accurately weigh 10-20 mg of solid Tritriacontan-16-one.

Transfer the solid into a clean, dry 5 mm NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a

common solvent for non-polar compounds and its carbon signal at ~77 ppm serves as a

convenient reference.

Cap the NMR tube and gently warm and vortex the sample until the solid is completely

dissolved. Given the waxy nature of long-chain ketones, slight heating in a warm water bath

may be necessary.

Ensure the final solution is clear and free of any particulate matter.
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2. Instrumentation:

A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe

is suitable for this analysis.

3. Data Acquisition:

Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker

systems).

Solvent: CDCl₃.

Temperature: 298 K (25 °C).

Spectral Width: 0 to 220 ppm.

Pulse Angle: 30 degrees.

Relaxation Delay (d1): 2 seconds. A longer delay may be required for quaternary carbons,

but for this molecule, 2s is a reasonable starting point.

Acquisition Time (aq): Approximately 1-2 seconds.

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. Due to

the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve

an adequate signal-to-noise ratio.

4. Data Processing:

Apply an exponential window function with a line broadening factor of 1-2 Hz.

Perform Fourier transformation of the Free Induction Decay (FID).

Phase the resulting spectrum manually.

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
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Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional

to the number of carbons but can give a qualitative idea of relative abundances).

Visualization
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Figure 1. Workflow for Interpreting the 13C NMR Spectrum of Tritriacontan-16-one
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Caption: Workflow for spectral interpretation of Tritriacontan-16-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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